![molecular formula C15H25NO3.C4H4O4 B1149482 But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol CAS No. 119637-66-0](/img/structure/B1149482.png)
But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Scientific Research Applications
But-2-enedioic acid
Materials Science & Engineering: But-2-enedioic acid is used in the field of Materials Science & Engineering , particularly in 3D Bioprinting and 3D Printing . These technologies use materials like But-2-enedioic acid to create complex structures, which can be used in various applications, from medical implants to building components.
Batteries, Supercapacitors, Fuel Cells: In the energy sector, But-2-enedioic acid is used in the development of Batteries, Supercapacitors, and Fuel Cells . These devices store and generate energy, and the properties of But-2-enedioic acid can enhance their performance.
Microbiological Testing: But-2-enedioic acid is also used in Microbiological Testing . This involves testing samples for the presence of microorganisms, such as bacteria or fungi. The acid can be used as a nutrient source for these organisms, or as a pH buffer.
1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Pharmaceutical Applications: This compound is an intermediate in the synthesis of Metoprolol , a selective β1-blocker drug . Metoprolol is used to treat hypertension and chest pain caused by restriction in blood supply to tissues, known as angina pectoris .
Chemo-Enzymatic Synthesis: The compound has been synthesized in high yield by a four-step chemoenzymatic protocol . This involves using enzymes to catalyze chemical reactions, which can be more efficient and environmentally friendly than traditional chemical methods.
Kinetic Resolution: The compound has been used in kinetic resolution studies . This is a method used in chemistry to separate enantiomers of a chiral molecule. In these studies, enzymes were used to selectively react with one enantiomer, allowing the other to be isolated.
Molecular Docking Studies: Molecular docking studies have been performed on this compound . These studies involve predicting how small molecules, such as drugs, bind to a receptor of known 3D structure. This can help in the design of new drugs with improved binding properties.
properties
IUPAC Name |
but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.C4H4O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHYBWPDPBYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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